![molecular formula C15H20ClN3O3 B3984828 1-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B3984828.png)
1-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one
Overview
Description
1-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one is a synthetic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 2-chloro-4-nitrophenyl group and a 2,2-dimethylpropan-1-one moiety. Piperazine derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one typically involves the reaction of 2-chloro-4-nitroaniline with piperazine in the presence of a suitable solvent and catalyst. The reaction conditions may vary, but common solvents include dichloromethane (DCM) and dimethylformamide (DMF), while catalysts such as triethylamine (TEA) or potassium carbonate (K2CO3) are often used. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as recrystallization or chromatography, ensures high yield and purity of the final product. The scalability of the synthesis process is crucial for meeting the demands of pharmaceutical and chemical industries .
Chemical Reactions Analysis
Types of Reactions
1-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Amines, thiols, potassium carbonate (K2CO3), dimethylformamide (DMF)
Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH)
Major Products Formed
Reduction: 1-[4-(2-Amino-4-nitrophenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one
Substitution: 1-[4-(2-Substituted-4-nitrophenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one
Hydrolysis: 1-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]propanoic acid
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 1-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets. For instance, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the conversion of tyrosine to melanin. This inhibition is achieved through mixed inhibition, where the compound interacts with both the enzyme and the enzyme-substrate complex . Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis and function .
Comparison with Similar Compounds
1-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one can be compared with other piperazine derivatives, such as:
1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine: Similar structure but with a methyl group instead of the 2,2-dimethylpropan-1-one moiety.
4-Nitrophenylpiperazine derivatives: These compounds share the nitrophenylpiperazine core but differ in their substituents, leading to variations in their biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClN3O3/c1-15(2,3)14(20)18-8-6-17(7-9-18)13-5-4-11(19(21)22)10-12(13)16/h4-5,10H,6-9H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRWWKSLXCLKQKE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.79 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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